molecular formula C8H7BrN4 B2467758 4-bromanyl-2-(4~{H}-1,2,4-triazol-3-yl)aniline CAS No. 882517-93-3

4-bromanyl-2-(4~{H}-1,2,4-triazol-3-yl)aniline

Cat. No.: B2467758
CAS No.: 882517-93-3
M. Wt: 239.076
InChI Key: OCWUWXKYIUUICS-UHFFFAOYSA-N
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Description

4-bromanyl-2-(4~{H}-1,2,4-triazol-3-yl)aniline is a chemical compound that features a bromine atom attached to an aniline ring, which is further substituted with a 1,2,4-triazole ring.

Mechanism of Action

Target of Action

The primary targets of 4-bromanyl-2-(4H-1,2,4-triazol-3-yl)aniline are likely to be enzymes involved in cancer cell proliferation. The compound has been associated with anticancer activity, suggesting that it may interact with targets that play a role in cell growth and division . .

Mode of Action

The mode of action of 4-bromanyl-2-(4H-1,2,4-triazol-3-yl)aniline involves its interaction with its targets, leading to changes in cellular processes. The compound is thought to form hydrogen bonds with different targets, which could lead to alterations in the function of these targets . This interaction can result in the inhibition of target enzymes, disrupting the biochemical processes necessary for cancer cell proliferation .

Biochemical Pathways

Given its anticancer activity, it is likely that the compound affects pathways involved in cell growth and division . Disruption of these pathways can lead to the death of cancer cells or the inhibition of their proliferation.

Pharmacokinetics

The compound’s ability to form hydrogen bonds could potentially improve its pharmacokinetic properties, enhancing its absorption and distribution within the body .

Result of Action

The result of the action of 4-bromanyl-2-(4H-1,2,4-triazol-3-yl)aniline is the inhibition of cancer cell proliferation. The compound has demonstrated cytotoxic activity against several human cancer cell lines, including MCF-7, Hela, and A549 . This suggests that the compound can induce cell death or inhibit cell growth, leading to a reduction in the size of cancerous tumors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromanyl-2-(4~{H}-1,2,4-triazol-3-yl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Comparison with Similar Compounds

Properties

IUPAC Name

4-bromo-2-(1H-1,2,4-triazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c9-5-1-2-7(10)6(3-5)8-11-4-12-13-8/h1-4H,10H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWUWXKYIUUICS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C2=NC=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882517-93-3
Record name 4-bromo-2-(1H-1,2,4-triazol-3-yl)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a well stirred slurry of 9-bromo-6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one (32.0 g, 171 mmol) in ethylene glycol (146 mL) which was heated at 100° C., was added aqeous NaOH (32%, 22.4 mL, 241 mmol). The slurry was heated at 140° C. for 17.5 h. The resulting solution was cooled to 27° C. and the product began to crystallize. Water (146 mL) and 1-octanol (1.73 mL) were added and the pH of the suspension was adjusted to 6.5 by the slow addition of glacial acetic acid (14 mL). The resulting slurry was stirred for 30 min, the solid was collected by filtration and washed with water and 2-propanol. Drying in vacuo afforded the title compound (25.2 g, 87%) as a light yellow solid. MS: m/e=239.0/241.1 [M+H+].
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
146 mL
Type
solvent
Reaction Step One
Name
Quantity
22.4 mL
Type
reactant
Reaction Step Two
Yield
87%

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